molecular formula C9H17NO2 B128232 Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate CAS No. 74892-82-3

Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate

Cat. No.: B128232
CAS No.: 74892-82-3
M. Wt: 171.24 g/mol
InChI Key: GHBNOCBWSUHAAA-HTQZYQBOSA-N
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Description

Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate is an organic compound with the molecular formula C9H17NO2. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is often used in the synthesis of various pharmaceuticals and as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate typically involves the catalytic hydrogenation of 4-methyl (1-methylic benzyl) tetrahydropyridine-2-ethyl formate under the effect of a rhodium catalyst . This method is known for its high yield and selectivity.

Industrial Production Methods

In industrial settings, the compound is produced using similar catalytic hydrogenation methods but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation is a common method for reducing this compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of a rhodium catalyst.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as different esters and amides .

Scientific Research Applications

Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-methylpiperidine-2-carboxylate
  • Methyl 4-methylpiperidine-2-carboxylate
  • 4-Methylpiperidine-2-carboxylic acid

Uniqueness

Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. This makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals .

Properties

IUPAC Name

ethyl (2R,4R)-4-methylpiperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-3-12-9(11)8-6-7(2)4-5-10-8/h7-8,10H,3-6H2,1-2H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBNOCBWSUHAAA-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CCN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1C[C@@H](CCN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601246524
Record name Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601246524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74892-82-3
Record name Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74892-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601246524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 13 g (0.072 mole) of 4-methyl-2-piperidinecarboxylic acid hydrochloride and 50 ml of thionyl chloride in 300 ml of ethanol was refluxed for 4 hours. At the end of this period, the solvent was evaporated under reduced pressure, and the residue was extracted with a solution of chloroform and saturated potassium carbonate solution. The chloroform layer was dried over anhydrous sodium sulfate and then chloroform was evaporated. Distillation of the residue gave 7.4 g (60%) of ethyl 4-methyl-2-piperidinecarboxylate, B.P. 76°-77° C/3 mmHg.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

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